molecular formula C24H31N3O2 B5592753 N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide

N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide

Cat. No. B5592753
M. Wt: 393.5 g/mol
InChI Key: MGQBFHKEZWAYCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves complex organic reactions. For instance, spiro-substituted piperidines were synthesized by Kubota et al. (1998), utilizing a lead compound and evaluating affinities for neurokinin receptors. The introduction of methoxy groups in the N-methylbenzamide moiety increased affinity for the NK1 receptor, indicating a methodological approach that could be adapted for synthesizing "N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide" (Kubota et al., 1998).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry, particularly the conformation of the piperidine ring and substituent positioning, significantly influences the compound's interactions with biological targets. Spiro-substituted piperidines, for example, exhibit a conformation where phenyl groups are positioned equatorially, enhancing their receptor affinity (Kubota et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives have biological activity and are used in various therapeutic applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the pharmaceutical industry. This could involve in-depth studies of its biological activity, toxicity, and potential therapeutic applications .

properties

IUPAC Name

N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23-5-1-3-18(15-23)17-27-13-10-22(11-14-27)26-24(29)20-8-6-19(7-9-20)21-4-2-12-25-16-21/h1,3,5-9,15,21-22,25,28H,2,4,10-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQBFHKEZWAYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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